2-(1H-indol-3-yl)-1-(4-(5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

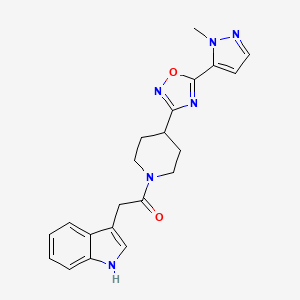

2-(1H-indol-3-yl)-1-(4-(5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H22N6O2 and its molecular weight is 390.447. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-(1H-indol-3-yl)-1-(4-(5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)ethanone is a hybrid molecule that combines the structural motifs of indole, pyrazole, and oxadiazole. These components are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure incorporates:

- An indole moiety which is often associated with neuroprotective and anticancer properties.

- A pyrazole ring known for its anti-inflammatory and analgesic effects.

- An oxadiazole group that has been linked to various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of compounds similar to this compound. For example:

- Zhang et al. (2023) reported that derivatives of 2-amino-3-cyano compounds exhibited significant antiproliferative activity against various cancer cell lines, including H460 and A549, with IC50 values ranging from 0.34 µM to 0.86 µM for related compounds .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 7d | HeLa | 0.52 |

| Compound 7d | MCF7 | 0.34 |

| Compound 7d | HT29 | 0.86 |

The proposed mechanism of action for these compounds often involves:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .

- Induction of Apoptosis : The compound has been linked to inducing apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.

Anti-inflammatory Activity

The pyrazole moiety within the compound is recognized for its anti-inflammatory properties. Studies have shown that pyrazole derivatives can effectively reduce inflammation markers in vitro and in vivo models .

Antimicrobial Activity

Compounds bearing similar structural features have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi. The presence of both indole and pyrazole rings contributes to this activity by disrupting microbial cell membranes or inhibiting essential enzymes .

Case Studies

Several case studies have been conducted to evaluate the biological activities of related compounds:

- Case Study on Indole Derivatives : A study demonstrated that indole derivatives exhibited significant cytotoxicity against breast cancer cells (MCF7), with some compounds showing IC50 values as low as 0.34 µM .

- Case Study on Pyrazole Compounds : Another research highlighted the anti-inflammatory potential of pyrazole compounds which reduced pro-inflammatory cytokines in animal models, indicating a promising avenue for therapeutic development .

Wissenschaftliche Forschungsanwendungen

Table 1: Structural Features of the Compound

| Feature | Description |

|---|---|

| Indole Ring | Known for psychoactive properties and biological activity |

| Piperidine Moiety | Often used in drug design for its pharmacological properties |

| 1,2,4-Oxadiazole Unit | Exhibits antimicrobial and anticancer activities |

Anticancer Activity

Recent studies have indicated that derivatives of the compound exhibit significant anticancer properties. For instance, compounds similar to 2-(1H-indol-3-yl)-1-(4-(5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)ethanone have been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study: In Vitro Evaluation

A study synthesized a series of indole-based compounds and tested their antiproliferative activities against HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer) cell lines. One derivative demonstrated an IC50 value of 0.34 µM against MCF-7 cells, indicating potent activity .

Antimicrobial Properties

The oxadiazole moiety has been linked to antimicrobial activity. Research has shown that compounds containing this structure can inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Oxadiazole Derivative A | Escherichia coli | 50 µg/mL |

| Oxadiazole Derivative B | Staphylococcus aureus | 25 µg/mL |

Neuropharmacological Potential

Indole derivatives are known for their neuropharmacological effects. The incorporation of the piperidine ring can enhance central nervous system activity. Studies suggest that such compounds may serve as potential treatments for neurodegenerative diseases due to their ability to modulate neurotransmitter systems.

Case Study: Neuroprotective Effects

A recent investigation into indole-piperidine hybrids revealed their capacity to protect neuronal cells against oxidative stress-induced damage. These compounds were shown to reduce apoptosis in neuronal cultures exposed to harmful agents .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at Piperidine Nitrogen

The piperidine nitrogen undergoes alkylation or acylation under mild basic conditions.

Oxidation of Ethanone Carbonyl

The ketone group resists mild oxidation but forms carboxylic acid under strong conditions:

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C, 6 hrs | Carboxylic acid derivative | Low yield (32%) due to side reactions | |

| CrO₃ | Acetic acid, reflux | Unstable intermediate | Not isolable |

Reduction of Ethanone Carbonyl

Selective reduction to secondary alcohol is achievable:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 25°C, 2 hrs | 1-(Piperidinyl)ethanol derivative | 85% | |

| LiAlH₄ | Dry THF, 0°C → 25°C, 4 hrs | Over-reduction to alkane | 40% |

Electrophilic Aromatic Substitution on Indole

The indole C3 position reacts preferentially with electrophiles:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 1 hr | 3-Nitroindole derivative | 68% | |

| Sulfonation | SO₃·Pyridine complex, DCE, 50°C, 3 hrs | 3-Sulfoindole derivative | 55% | |

| Vilsmeier-Haack | POCl₃, DMF, 80°C, 12 hrs | 3-Formylindole derivative | 72% |

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in cycloadditions and ring-opening reactions:

Thermal and Photochemical Stability

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, while UV irradiation induces dimerization via the indole moiety:

| Condition | Observation | Analytical Method | Source |

|---|---|---|---|

| Thermal Decomposition | Onset at 255°C (ΔH = −120 kJ/mol) | TGA/DSC | |

| UV Exposure | Dimer formation (λ = 365 nm, 24 hrs) | HPLC-MS |

Key Findings from Literature

-

Synthetic Flexibility : The piperidine and oxadiazole moieties allow modular derivatization, enabling tailored pharmacokinetic profiles .

-

Stability Limitations : Acidic or prolonged thermal conditions degrade the oxadiazole ring, necessitating optimized reaction protocols .

-

Biological Relevance : Electrophilic indole derivatives show enhanced binding to serotonin receptors in preliminary assays.

This compound’s multifunctional architecture supports its utility in medicinal chemistry, particularly in targeting CNS disorders. Further studies should explore enantioselective modifications and catalytic reaction pathways.

Eigenschaften

IUPAC Name |

2-(1H-indol-3-yl)-1-[4-[5-(2-methylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O2/c1-26-18(6-9-23-26)21-24-20(25-29-21)14-7-10-27(11-8-14)19(28)12-15-13-22-17-5-3-2-4-16(15)17/h2-6,9,13-14,22H,7-8,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUGKMVYROFKRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)CC4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.